molecular formula C12H14N2 B3332327 4-Isopropyl-2-phenyl-1H-imidazole CAS No. 887588-11-6

4-Isopropyl-2-phenyl-1H-imidazole

Cat. No.: B3332327
CAS No.: 887588-11-6
M. Wt: 186.25 g/mol
InChI Key: IDVYUMDIRRVYKS-UHFFFAOYSA-N
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Description

4-Isopropyl-2-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound features an isopropyl group at the 4-position and a phenyl group at the 2-position, making it a substituted imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of an α-azido chalcone with an aryl aldehyde and aniline in the presence of a catalyst such as erbium triflate . This multicomponent reaction yields highly substituted imidazole derivatives in excellent yields.

Industrial Production Methods: Industrial production of substituted imidazoles often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has been reported to facilitate the synthesis of substituted imidazoles, including this compound . These catalysts offer advantages in terms of reusability and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce variously substituted imidazole derivatives.

Scientific Research Applications

4-Isopropyl-2-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains . The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-2-phenyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and phenyl groups can enhance its lipophilicity and binding affinity to certain targets, making it distinct from other imidazole derivatives.

Properties

IUPAC Name

2-phenyl-5-propan-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(2)11-8-13-12(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVYUMDIRRVYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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